![molecular formula C21H30N2O6 B1382702 2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid CAS No. 195877-38-4](/img/structure/B1382702.png)
2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
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Overview
Description
“2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid” is a chemical compound with the molecular formula C21H30N2O6 . It has a molecular weight of 406.48 . The compound is solid in physical form and should be stored sealed in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H30N2O6/c1-21(2,3)29-19(26)22-17(18(24)25)13-15-9-11-23(12-10-15)20(27)28-14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,22,26)(H,24,25) . This code provides a specific textual identifier for the compound’s molecular structure.
Physical And Chemical Properties Analysis
As mentioned earlier, this compound is solid in physical form . It should be stored sealed in dry conditions at 2-8°C . The compound has a molecular weight of 406.48 .
Scientific Research Applications
Synthesis of Novel Compounds : This compound is used as a starting material or intermediate in the synthesis of various novel compounds. For instance, it has been utilized in the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives with significant antimicrobial activities against various microorganisms (Pund et al., 2020).
Enantioselective Synthesis : It plays a role in the enantioselective synthesis of specific enantiomers of neuroexcitant compounds, demonstrating its importance in creating stereochemically pure molecules (Pajouhesh et al., 2000).
Synthesis of Non-Proteinogenic Amino Acids : The compound is instrumental in synthesizing non-proteinogenic amino acids, which have applications in biochemical research and drug development (Adamczyk & Reddy, 2001).
Preparation of Orthogonally Protected Amino Acids : It is used in preparing orthogonally protected amino acids, which are crucial in peptide synthesis and modifications (Hammarström et al., 2005).
Development of Acetyl-CoA Carboxylase Inhibitors : This compound has been utilized in synthesizing piperazine derivatives, which are potent inhibitors of acetyl-CoA carboxylase, highlighting its role in medicinal chemistry (Chonan et al., 2011).
Structural Analysis in Peptide Conformation : The compound has been studied for its role in determining peptide conformation, contributing to our understanding of protein structure and function (Jankowska et al., 2002).
Synthesis of Biotin Intermediates : It has been used in synthesizing intermediates of biotin, a vital vitamin involved in metabolic processes (Qin et al., 2014).
Preparation of Hydroxypipecolate Derivatives : The compound assists in synthesizing hydroxypipecolate derivatives, useful in various biochemical applications (Chaloin et al., 2008).
Synthesis of Piperidinedicarboxylic Acid Derivatives : It is essential in asymmetric syntheses of piperidinedicarboxylic acid derivatives, highlighting its versatility in organic synthesis (Xue et al., 2002).
Fluorescent Amino Acid Derivatives : The compound is used in the synthesis of fluorescent amino acid derivatives, which have applications in analytical chemistry and peptide studies (Szymańska et al., 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-21(2,3)29-20(27)23-11-9-15(10-12-23)13-17(18(24)25)22-19(26)28-14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,22,26)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATSSEPWSKAQRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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